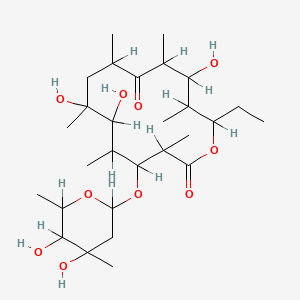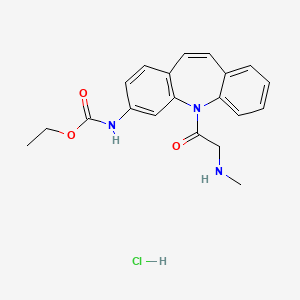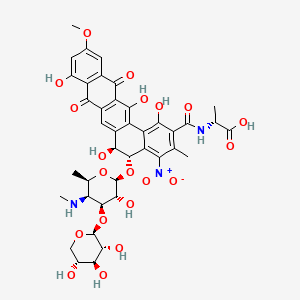
4-Nitropradimicin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitropradimicin A is a chemical compound with the molecular formula C40H43N3O20. It is a derivative of pradimicin, a class of antibiotics known for their antifungal and antibacterial properties. The compound is characterized by the presence of a nitro group (-NO2) attached to the pradimicin structure, which enhances its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitropradimicin A typically involves the nitration of pradimicin A. This process can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions to introduce the nitro group at the desired position on the pradimicin molecule . The reaction is highly exothermic and requires careful temperature control to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control of reaction conditions, improved safety, and higher yields. The continuous flow process involves the use of microreactors, which provide efficient mixing and heat transfer, minimizing the risk of hot spots and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Nitropradimicin A undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be further reduced to form hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Hydroxylamine derivatives: Formed through further reduction.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Nitropradimicin A has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Investigated for its potential use in treating fungal and bacterial infections.
Industry: Used in the development of new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of 4-Nitropradimicin A involves the inhibition of cell wall synthesis in fungi and bacteria. The nitro group enhances the compound’s ability to bind to specific molecular targets, disrupting essential pathways and leading to cell death. The compound targets enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Comparison with Similar Compounds
4-Nitropradimicin A can be compared with other nitro-containing antibiotics such as nitrofurantoin and nitroimidazoles. While all these compounds share the presence of a nitro group, this compound is unique due to its pradimicin backbone, which provides a distinct mechanism of action and spectrum of activity .
Similar Compounds
Nitrofurantoin: Used primarily for urinary tract infections.
Nitroimidazoles: Used for anaerobic bacterial and protozoal infections.
Nitrobenzene derivatives: Used in various industrial applications.
Properties
CAS No. |
153619-30-8 |
|---|---|
Molecular Formula |
C40H43N3O20 |
Molecular Weight |
885.8 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-4-nitro-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H43N3O20/c1-10-19(37(54)42-11(2)38(55)56)31(50)23-21-15(8-16-22(32(21)51)28(47)14-6-13(59-5)7-17(44)20(14)27(16)46)29(48)35(24(23)26(10)43(57)58)62-40-34(53)36(25(41-4)12(3)61-40)63-39-33(52)30(49)18(45)9-60-39/h6-8,11-12,18,25,29-30,33-36,39-41,44-45,48-53H,9H2,1-5H3,(H,42,54)(H,55,56)/t11-,12-,18-,25+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChI Key |
OSZFLRIOMOPBSG-VRKWOFKVSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)[N+](=O)[O-])C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)[N+](=O)[O-])C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


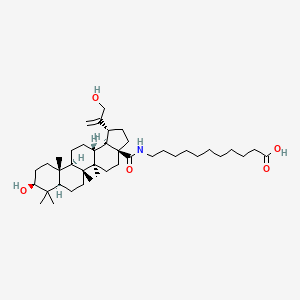
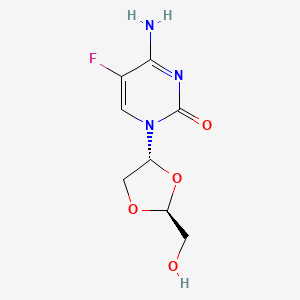
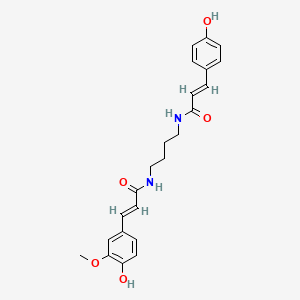


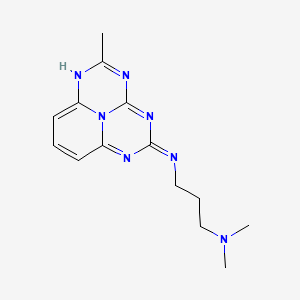
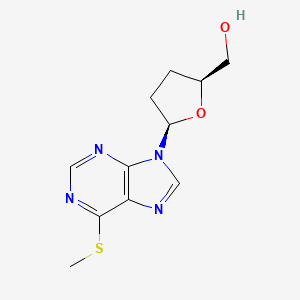
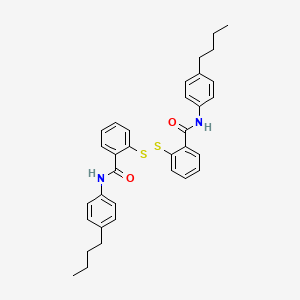
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
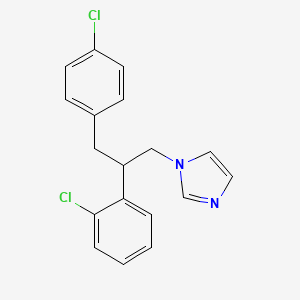
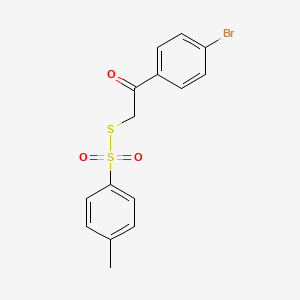
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
